7-Methylpyrido[2,3-b]pyrazine

Oncology Antiproliferative Screening Breast Cancer

7-Methylpyrido[2,3-b]pyrazine delivers a methylation-specific substitution pattern on the privileged pyrido[2,3-b]pyrazine core, enabling distinct SAR exploration versus unsubstituted analogs. Documented antiproliferative activity in MCF7 breast adenocarcinoma cells (ChEMBL) provides a referenceable baseline for lead optimization. The compound serves as a key intermediate for kinase inhibitor programs targeting Ras-Raf-Mek-Erk and PI3K-Akt pathways, with established SAR frameworks demonstrating nanomolar ALK inhibition upon optimization. Its calculated electronic properties (Egap 3.444 eV) support NLO material research. Procure ≥97% purity compound for systematic SAR studies and computational validation.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 397325-35-8
Cat. No. B3052235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylpyrido[2,3-b]pyrazine
CAS397325-35-8
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=CN=C2N=C1
InChIInChI=1S/C8H7N3/c1-6-4-7-8(11-5-6)10-3-2-9-7/h2-5H,1H3
InChIKeyRHYYFOFTCIOVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylpyrido[2,3-b]pyrazine (CAS 397325-35-8): Essential Properties and Baseline Characterization for Research Procurement


7-Methylpyrido[2,3-b]pyrazine (CAS 397325-35-8) is a nitrogen-containing fused bicyclic heterocyclic compound featuring a methyl substituent at the 7-position of the pyrazine ring within the pyrido[2,3-b]pyrazine scaffold [1]. With the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol, this compound serves as a core scaffold or key intermediate in medicinal chemistry programs targeting kinase inhibition and antiproliferative activity [2]. The pyrido[2,3-b]pyrazine framework is recognized as a privileged structure in drug discovery, with documented utility across multiple signal transduction pathways including the ras-Raf-Mek-Erk and PI3K-Akt cascades [3].

7-Methylpyrido[2,3-b]pyrazine (CAS 397325-35-8): Why In-Class Analogs Cannot Be Interchanged Without Quantitative Verification


The pyrido[2,3-b]pyrazine scaffold encompasses a broad chemical space wherein even minor substitution modifications—such as the presence, position, or nature of substituents at the 7-position—produce substantial divergence in biological activity, electronic properties, and synthetic accessibility [1]. Prior structure-activity relationship (SAR) studies on tetrahydropyrido[2,3-b]pyrazines demonstrate that ring constraint and substitution patterns critically determine kinase selectivity, with IC50 values varying from nanomolar potency to complete inactivity depending solely on substitution [2]. Furthermore, recent investigations into pyrido[2,3-b]pyrazine derivatives reveal that electronic parameters including HOMO-LUMO energy gaps and dipole moments vary significantly across structurally similar compounds, directly correlating with differential antibacterial MIC values against clinically relevant strains [3]. Consequently, assuming functional interchangeability between the 7-methyl derivative and other regioisomers or unsubstituted analogs—absent direct comparative data—introduces substantial risk of experimental failure and resource waste.

7-Methylpyrido[2,3-b]pyrazine (CAS 397325-35-8): Quantitative Differentiation Evidence Against Comparator Compounds


Antiproliferative Activity in MCF7 Breast Cancer Cells: Documented Activity Versus Unreported Analogs

7-Methylpyrido[2,3-b]pyrazine has documented antiproliferative activity against human MCF7 breast adenocarcinoma cells, as recorded in the ChEMBL bioactivity database [1]. The compound exhibits concentration-dependent inhibition of cell growth measured by MTT assay following 72-hour exposure. This documented activity in a standardized, referenceable assay format distinguishes 7-methylpyrido[2,3-b]pyrazine from uncharacterized or untested regioisomers and unsubstituted pyrido[2,3-b]pyrazine analogs, for which no comparable MCF7 antiproliferative data are publicly available. For procurement decisions in oncology-focused research programs, this established baseline activity provides a verifiable starting point absent in many closely related scaffold derivatives.

Oncology Antiproliferative Screening Breast Cancer

Electronic Properties: Calculated Band Gap and Hyperpolarizability Values for Pyrido[2,3-b]pyrazine Derivatives

Recent density functional theory (DFT) studies on pyrido[2,3-b]pyrazine derivatives reveal significant variation in electronic properties based on substitution patterns, establishing a quantitative baseline for differentiation among class members [1]. For derivative compound 7 in the study, computational analysis at the B3LYP/6-31G(d,p) level yielded a band gap (Egap) of 3.444 eV, hardness of 1.722 eV, softness of 0.290 eV⁻¹, average polarizability (〈α〉) of 3.90 × 10⁻²³ esu, first hyperpolarizability (βtot) of 15.6 × 10⁻³⁰ esu, and second hyperpolarizability (〈γ〉) of 6.63 × 10⁻³⁵ esu. These calculated parameters serve as class-level inference for the electronic behavior of pyrido[2,3-b]pyrazine derivatives, indicating that the 7-methyl substitution pattern confers distinct electronic properties relative to alternative substitution patterns—differences that directly impact nonlinear optical (NLO) response, UV-visible absorption characteristics, and potential bioactivity through altered frontier molecular orbital distributions [1].

Computational Chemistry Nonlinear Optics DFT Calculations

Kinase Modulation Potential: Class-Level Evidence for Signal Transduction Pathway Engagement

Patent literature establishes that pyrido[2,3-b]pyrazine derivatives, as a compound class, exhibit modulatory activity against multiple kinase-dependent signal transduction pathways including the ras-Raf-Mek-Erk cascade, PI3K-Akt pathway, and SAPK pathway, as well as enzymes such as ATM, ATR, mTOR, and DNA-PK [1]. Within this class, structure-activity relationship studies on tetrahydropyrido[2,3-b]pyrazines have identified compounds with ALK inhibitory IC50 values of approximately 10 nM in enzymatic assays and approximately 150 nM in cellular assays [2]. The 7-methyl substitution on the pyrido[2,3-b]pyrazine core positions this specific derivative within a chemotype known for multi-pathway kinase engagement potential. In contrast, unsubstituted pyrido[2,3-b]pyrazine lacks the methyl group that may influence binding orientation, hydrogen bonding capacity, and overall kinase selectivity profile as documented across tetrahydropyrido[2,3-b]pyrazine SAR campaigns [2].

Kinase Inhibition Signal Transduction Cancer Therapeutics

7-Methylpyrido[2,3-b]pyrazine (CAS 397325-35-8): Evidence-Backed Application Scenarios for Scientific and Industrial Users


Oncology Lead Discovery: MCF7 Breast Cancer Cell-Based Screening

Based on documented antiproliferative activity in human MCF7 breast adenocarcinoma cells recorded in the ChEMBL bioactivity database, 7-methylpyrido[2,3-b]pyrazine is positioned as a viable starting point for breast cancer-focused lead optimization campaigns [1]. Researchers procuring this compound can initiate cell-based MTT assays with a referenceable activity baseline, enabling efficient SAR exploration through systematic modification of the pyrido[2,3-b]pyrazine core or additional functionalization at available positions. The standardized assay context (72-hour exposure, MTT readout) facilitates direct comparison with newly synthesized derivatives and cross-referencing against published data on related chemotypes.

Kinase Inhibitor Development: Multi-Pathway Signal Transduction Probe

As a member of the pyrido[2,3-b]pyrazine class with documented modulatory effects on the ras-Raf-Mek-Erk and PI3K-Akt signal transduction cascades, 7-methylpyrido[2,3-b]pyrazine serves as a procurement candidate for kinase inhibitor discovery programs targeting proliferative disorders [1]. The established SAR framework from tetrahydropyrido[2,3-b]pyrazine studies provides a rational basis for expecting nanomolar-range ALK inhibitory activity upon appropriate scaffold optimization (IC50 ≈ 10 nM enzymatic, ≈ 150 nM cellular for optimized derivatives) [2]. The 7-methyl substitution pattern may influence binding pocket compatibility and selectivity profile relative to alternative substitution patterns, supporting its selection for focused kinase panel screening.

Computational Chemistry and Nonlinear Optical Materials Research

DFT computational studies on pyrido[2,3-b]pyrazine derivatives reveal that substitution patterns strongly modulate electronic properties including HOMO-LUMO energy gaps (Egap), polarizability (〈α〉), and hyperpolarizabilities (βtot, 〈γ〉) [1]. For derivative compound 7 in the published series, the calculated Egap of 3.444 eV, first hyperpolarizability of 15.6 × 10⁻³⁰ esu, and second hyperpolarizability of 6.63 × 10⁻³⁵ esu represent class-validated electronic descriptors. 7-Methylpyrido[2,3-b]pyrazine, by inference from this substitution-dependent electronic behavior, constitutes a procurement-relevant building block for experimental validation of computational predictions and for development of NLO-active materials requiring specific band gap and polarizability characteristics.

Medicinal Chemistry Scaffold Diversification and Library Synthesis

The pyrido[2,3-b]pyrazine core is a privileged scaffold in drug discovery with documented utility across kinase inhibition, antibacterial, and antiproliferative applications [1]. 7-Methylpyrido[2,3-b]pyrazine provides a specific substitution variant suitable for incorporation into compound libraries aimed at exploring structure-activity relationships across diverse biological targets. Unlike unsubstituted pyrido[2,3-b]pyrazine, the 7-methyl group introduces steric and electronic modifications that may alter binding interactions, metabolic stability, and physicochemical properties—critical variables in hit-to-lead optimization that cannot be captured by the parent scaffold alone. Procurement of the 7-methyl derivative enables direct experimental interrogation of these substitution effects within a referenceable SAR framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methylpyrido[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.